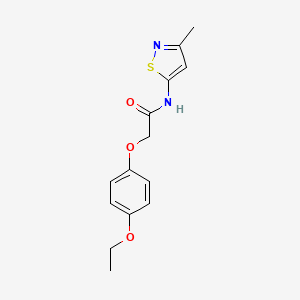

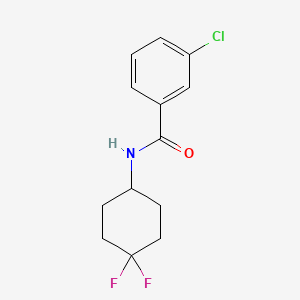

![molecular formula C16H18N2O3 B2987001 N-(benzo[d][1,3]dioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide CAS No. 2097866-75-4](/img/structure/B2987001.png)

N-(benzo[d][1,3]dioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(benzo[d][1,3]dioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide, also known as BDP, is a novel compound that has been recently synthesized and studied for its potential applications in scientific research. BDP belongs to the class of piperidine compounds and has been found to have interesting biochemical and physiological effects.

Scientific Research Applications

1. Dopamine Receptor Imaging

- Application: The use of benzamides, including compounds structurally related to "N-(benzo[d][1,3]dioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide", in studying dopamine D2 receptors through positron emission tomography (PET) imaging has been investigated. These compounds were evaluated for their binding affinity to dopamine D2, D3, and other receptors, showing potential in vivo application for brain imaging studies (Mach et al., 1993).

2. Catalytic Chemical Reactions

- Application: Research has explored the catalytic reaction of benzamide with unactivated olefins, which is relevant to the synthesis of various chemical compounds including those related to "this compound". This study highlights the use of platinum-catalyzed intermolecular hydroamination (Wang and Widenhoefer, 2004).

3. Antibacterial Applications

- Application: The synthesis of benzamide derivatives, including structures related to the compound , has been investigated for their potential antibacterial properties. These compounds were evaluated for their activity against various bacteria, suggesting their potential use in antibacterial drug development (Sánchez et al., 1988).

4. Anti-Tuberculosis Research

- Application: The synthesis of benzamide derivatives has been studied for their potential application in anti-tubercular therapy. These compounds showed promising in vitro activity against Mycobacterium tuberculosis, indicating their relevance in the treatment of tuberculosis (Nimbalkar et al., 2018).

5. Antimicrobial and Antioxidant Activities

- Application: Research on benzamide derivatives, structurally similar to "this compound", has shown promising antimicrobial and antioxidant activities. These findings suggest potential applications in the development of new therapeutic agents (Sindhe et al., 2016).

6. Antipsychotic Agent Research

- Application: Heterocyclic carboxamides, including compounds related to the chemical , have been synthesized and evaluated as potential antipsychotic agents. These studies involve examining their binding affinity to various receptors and their efficacy in behavioral models (Norman et al., 1996).

Mechanism of Action

Target of Action

The compound, also known as N-(benzo[d][1,3]dioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide, is a multi-targeted tyrosine kinase inhibitor . Its primary targets include c-MET, c-RET, and the mutant forms of c-KIT, PDGFR, and FLT3 . These proteins are tyrosine kinases that play crucial roles in cellular processes such as growth, differentiation, and survival .

Mode of Action

The compound interacts with its targets by binding to the ATP-binding site of these tyrosine kinases, thereby inhibiting their activity . This results in the suppression of the downstream signaling pathways that are activated by these kinases . Additionally, the compound also suppresses Rad51 protein , a critical component of double-stranded DNA repair in cancer cells .

Biochemical Pathways

The inhibition of the aforementioned tyrosine kinases disrupts several biochemical pathways. For instance, the inhibition of c-MET disrupts the HGF/c-MET signaling pathway, which is often overactivated in various types of cancers . Similarly, the inhibition of c-KIT disrupts the SCF/c-KIT signaling pathway, which plays a crucial role in the survival and proliferation of certain cancer cells .

Pharmacokinetics

It is known to be orally available . The absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as their impact on its bioavailability, need further investigation .

Result of Action

The inhibition of the compound’s targets and the subsequent disruption of their downstream signaling pathways result in the suppression of the growth, survival, and proliferation of cancer cells . By inhibiting Rad51, the compound also impairs the ability of cancer cells to repair their DNA, thereby enhancing their sensitivity to DNA-damaging agents .

Biochemical Analysis

Biochemical Properties

Related compounds bearing the 1,3-benzodioxol-5-yl-indole moiety have shown activity against various cancer cell lines . These compounds interact with enzymes and proteins, potentially influencing biochemical reactions .

Cellular Effects

Related compounds have shown anticancer activity, causing cell cycle arrest and inducing apoptosis in cancer cells . This suggests that N-(2H-1,3-benzodioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide may influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells, suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c19-16(18-7-5-12(6-8-18)11-1-2-11)17-13-3-4-14-15(9-13)21-10-20-14/h3-4,9H,1-2,5-8,10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYPFJBOGUXHDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=C2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)oxalamide](/img/structure/B2986919.png)

![9-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2986920.png)

![2-[4-(Methoxycarbonyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2986922.png)

![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2986925.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2986929.png)

![N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide](/img/structure/B2986937.png)

![[2-(Benzylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2986939.png)